molecular formula C10H10N2O2 B3417256 5-Hydroxyindole-3-acetamide CAS No. 103404-85-9

5-Hydroxyindole-3-acetamide

Cat. No.: B3417256
CAS No.: 103404-85-9
M. Wt: 190.20 g/mol
InChI Key: XBRZQRWKBWNBEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyindole-3-acetamide typically involves the hydroxylation of indole derivatives. One common method is the reaction of indole-3-acetamide with hydroxylating agents under controlled conditions. For example, the hydroxylation can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Certain strains of bacteria can convert indole-3-acetamide to this compound through enzymatic hydroxylation . This method is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyindole-3-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxyindole-3-acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Hydroxyindole-3-acetamide involves its interaction with various molecular targets. It can modulate neurotransmitter pathways by influencing the levels of serotonin and other indoleamines. The compound may also interact with L-type calcium channels, affecting intestinal motility and smooth muscle contraction . Additionally, it can stimulate serotonin production in enterochromaffin cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyindole-3-acetamide is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other indole derivatives. Its ability to modulate neurotransmitter pathways and interact with calcium channels sets it apart from other similar compounds .

Properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-2-1-7(13)4-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRZQRWKBWNBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293157
Record name 5-HYDROXYINDOLE-3-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5933-27-7, 103404-85-9
Record name NSC87515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-HYDROXYINDOLE-3-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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